molecular formula C11H13ClO B1352676 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one CAS No. 30314-42-2

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one

Cat. No. B1352676
CAS RN: 30314-42-2
M. Wt: 196.67 g/mol
InChI Key: DKFLDXIDGFZMCL-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It likely contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a dimethylpropanone group, which is a three-carbon chain with two methyl groups and a ketone .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through various organic reactions. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .

Scientific Research Applications

Synthesis and Anti-tumor Activities

Research on derivatives of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one focuses on their synthesis and potential applications in anti-tumor activities. A notable study involves the synthesis of metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibiting significant anti-tumor activities against human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293). These complexes were explored as potential CDK8 kinase inhibitors, suggesting a mechanism for colon cancer therapy (Aboelmagd et al., 2021).

Antiproliferative Effects on Colon Cancer Cells

Another study synthesized 24 compounds based on the modification of the model ester this compound, demonstrating selective inhibition of colon cancer cell proliferation. The compounds showed high inhibitory activity against HCT-116 cells, with specific compounds identified for their high efficacy. These findings suggest a potential for these compounds in cancer therapy, acting through pathways such as HSP90 and TRAP1 mediated signaling (Rayes et al., 2020).

Novel Synthetic Pathways and Anticancer Activity

Further research highlights the synthesis of 25 compounds from this compound, aiming at potent HDAC inhibitors for anticancer activity. These compounds were synthesized through various methods, including saponification and hydrazinolysis, leading to promising yields and demonstrating a structured approach to creating anticancer agents (Rayes et al., 2019).

Discovery of Nonpeptide Agonist of the GPR14/Urotensin-II Receptor

Research identified a nonpeptidic agonist of the urotensin-II receptor based on the chemical structure similar to this compound. This discovery holds significance for pharmacological research, offering a new drug lead and a tool for exploring the receptor's role in various physiological and pathological processes (Croston et al., 2002).

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the isoprenoid pathway, such as gibberellin synthesis enzymes. This interaction leads to the inhibition of gibberellin synthesis and an increase in cytokinin levels . Additionally, this compound affects the levels of plant hormones like abscisic acid by altering the terpenoid pathway .

Cellular Effects

This compound influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it regulates growth by modifying hormonal balances, leading to reduced stem elongation and increased fruit quality . In animal cells, it has been reported to interact with enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific enzymes, inhibiting or activating them to exert its effects. For instance, it inhibits gibberellin synthesis enzymes, leading to an accumulation of precursors in the terpenoid pathway and increased production of abscisic acid . Additionally, it interacts with antioxidant enzymes, enhancing their activity and protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing antioxidant enzyme activity and protecting cells from oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the isoprenoid pathway, affecting the synthesis of important plant hormones like gibberellins and cytokinins . Additionally, it influences the terpenoid pathway, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution can influence its overall impact on cellular processes and functions.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action.

properties

IUPAC Name

1-(4-chlorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLDXIDGFZMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456576
Record name 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30314-42-2
Record name 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Trimethyl acetonitrile (0.1 mol) in dry tetrahydrofuran (50 ml) was added dropwise with stirring to the Grignard reagent prepared form 4-chloro-iodobenzene (0.11 mol) and magnesium turnings (0.11 g atoms) in sodium dry ether (50 ml) at such a rate as to retain gentle reflux. The solution was refluxed for 4 hours, cooled to room temperature, and water (40 ml) added carefully. 2N H2SO4 (50 ml) was added and the ether solution washed with water (3×100 ml) and dried over anhydrous magnesium sulphate. Removal of the solvent gave a yellow oil which was distilled at the water pump to give tertiary butyl 4-chlorophenyl ketone (40%) as a colourless liquid b.p. 116°-128°/15 mm Hg.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.11 mol
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.